Cas no 886917-75-5 (2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a specialized organic compound featuring a benzothiophene core with a tetrahydro modification, enhancing its stability and reactivity profile. The ethanesulfonyl and benzamido substituents contribute to its potential as an intermediate in pharmaceutical synthesis, particularly for targeting specific biological pathways. Its structural complexity allows for precise interactions in medicinal chemistry applications. The carboxamide group further improves solubility and binding affinity, making it a versatile building block for drug development. This compound is suited for research requiring high-purity intermediates with well-defined functional groups for advanced synthetic modifications.
2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
886917-75-5 structure
Product Name:2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:886917-75-5
MF:C18H20N2O4S2
MW:392.492402076721
CID:5477691
Update Time:2025-10-16

2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • 2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Inchi: 1S/C18H20N2O4S2/c1-2-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22)
    • InChI Key: UJEIHOMKZXTNOR-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC(S(CC)(=O)=O)=C2)SC2CCCCC=2C=1C(N)=O

2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

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Additional information on 2-3-(ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

A Comprehensive Overview of 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 886917-75-5)

In the realm of pharmaceutical and organic chemistry, 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 886917-75-5) has emerged as a compound of significant interest due to its unique structural properties and potential applications. This sulfonylbenzamide derivative is characterized by its tetrahydrobenzothiophene core, which is often explored in drug discovery for its bioactive potential. Researchers and industry professionals are increasingly focusing on this compound, particularly in the context of kinase inhibition and targeted therapy, aligning with current trends in precision medicine.

The molecular structure of 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a benzothiophene scaffold coupled with an ethanesulfonyl moiety, which enhances its solubility and binding affinity. Such modifications are critical in modern drug design, where ADME properties (Absorption, Distribution, Metabolism, and Excretion) are optimized for therapeutic efficacy. This compound’s CAS No. 886917-75-5 is frequently searched in academic databases and patent literature, reflecting its relevance in small-molecule research and medicinal chemistry.

Recent advancements in computational chemistry and AI-driven drug discovery have further propelled interest in compounds like 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Machine learning models are being employed to predict its bioactivity and target interactions, addressing common queries such as "How does sulfonylbenzamide derivatives interact with protein targets?" or "What are the potential therapeutic applications of tetrahydrobenzothiophene-based compounds?" These questions underscore the growing intersection of cheminformatics and experimental research.

From a synthetic perspective, the preparation of 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multi-step organic reactions, including sulfonylation and amide coupling. These methods are widely discussed in forums and publications, catering to chemists seeking synthetic protocols or optimization strategies. The compound’s stability and purity are also critical parameters, often analyzed using HPLC and NMR spectroscopy, techniques frequently searched by quality control professionals.

In the broader context of drug development, 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is part of a larger family of heterocyclic compounds investigated for their anti-inflammatory and anti-proliferative properties. Its potential role in oncology research is particularly noteworthy, as evidenced by its inclusion in studies targeting signal transduction pathways. This aligns with the surge in public interest around personalized cancer treatments and biomarker discovery.

To conclude, 2-3-(Ethanesulfonyl)benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 886917-75-5) represents a promising candidate in the evolving landscape of pharmaceutical research. Its structural complexity and functional versatility make it a subject of ongoing exploration, resonating with both academic and industrial stakeholders. As the demand for novel therapeutics grows, compounds like this will undoubtedly remain at the forefront of scientific inquiry.

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